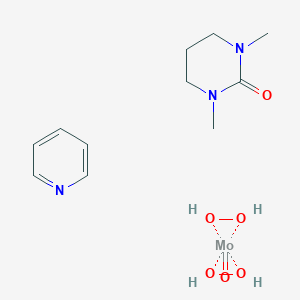

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a complex compound that combines several chemical entities into a single molecule. This compound is notable for its unique structure and the diverse chemical properties it exhibits due to the presence of multiple functional groups. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine typically involves the following steps:

Formation of 1,3-Dimethyl-1,3-diazinan-2-one: This can be synthesized by reacting dimethylamine with formaldehyde and formic acid under controlled conditions.

Incorporation of Hydrogen Peroxide: Hydrogen peroxide is introduced to the reaction mixture to facilitate oxidation processes.

Addition of Oxomolybdenum: Oxomolybdenum is added to the mixture, often in the form of molybdenum trioxide or other molybdenum compounds, under specific temperature and pressure conditions.

Integration of Pyridine: Pyridine is then added to the reaction mixture to complete the synthesis, often acting as a ligand to stabilize the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine undergoes various types of chemical reactions, including:

Oxidation: Due to the presence of hydrogen peroxide, the compound can act as an oxidizing agent.

Reduction: The oxomolybdenum component can participate in redox reactions.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other peroxides, often under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula for this compound is C11H21MoN3O6 with a molecular weight of approximately 383.229 g/mol. The compound consists of several functional groups, including diazinanone, hydrogen peroxide, oxomolybdenum, and pyridine, which contribute to its reactivity and utility in different chemical processes.

Stability and Reactivity

The presence of hydrogen peroxide in the compound suggests potential oxidative properties, which can be exploited in various chemical reactions. The oxomolybdenum component may also act as a catalyst in oxidation reactions, enhancing the efficiency of chemical transformations.

Catalysis

One of the primary applications of this compound is in catalysis. The oxomolybdenum component serves as an effective catalyst in oxidation reactions, which are essential in organic synthesis. Studies have shown that molybdenum-based catalysts can facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions.

Oxidative Reactions

The combination of hydrogen peroxide with oxomolybdenum enhances oxidative capabilities, making this compound useful in various oxidative processes. For instance:

- Oxidation of Organic Compounds : The compound can be used to oxidize alkenes to epoxides or alcohols to carbonyl compounds.

- Environmental Applications : It may be employed in the degradation of pollutants through advanced oxidation processes (AOPs), where hydrogen peroxide acts as an oxidizing agent.

Biological Research

Research has indicated potential applications in biological systems:

- Antimicrobial Activity : Hydrogen peroxide is known for its antimicrobial properties. When combined with other components of the compound, it may exhibit enhanced efficacy against bacterial strains.

- Cancer Research : Studies have explored the effects of hydrogen peroxide on carcinogenesis, suggesting that the compound could be investigated further for its role in cancer treatment or prevention strategies .

Case Study 1: Catalytic Efficiency

In a study examining the catalytic activity of molybdenum compounds, researchers demonstrated that oxomolybdenum complexes significantly improved reaction rates for alcohol oxidation when paired with hydrogen peroxide. This finding highlights the potential for developing more efficient catalytic systems using this compound.

Case Study 2: Environmental Remediation

A research project focused on using this compound for the degradation of organic pollutants found that the combination of hydrogen peroxide and molybdenum catalysts effectively reduced concentrations of hazardous substances in wastewater. The study concluded that such compounds could play a crucial role in environmental cleanup efforts.

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of hydrogen peroxide-based formulations revealed that adding pyridine derivatives enhanced the antibacterial activity against certain pathogens. This suggests that incorporating pyridine into formulations containing this compound could lead to more effective antimicrobial agents.

Wirkmechanismus

The mechanism by which 1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine exerts its effects involves several molecular targets and pathways:

Oxidation: The hydrogen peroxide component facilitates the transfer of oxygen atoms to substrates, leading to oxidation.

Redox Reactions: The oxomolybdenum component can undergo redox cycling, participating in electron transfer processes.

Ligand Interactions: The pyridine ring can interact with various metal centers, stabilizing the compound and influencing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexamethylphosphorictriamide (HMPA): A similar dipolar aprotic solvent but more toxic and carcinogenic.

Dimethylformamide (DMF): Another dipolar aprotic solvent with similar applications but different toxicity profiles.

Dimethyl sulfoxide (DMSO): Widely used in biological and chemical research, known for its ability to penetrate biological membranes.

Uniqueness

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its lower toxicity compared to some similar compounds makes it a valuable alternative in various research and industrial contexts.

This compound’s versatility and unique properties make it a subject of ongoing research and interest in multiple scientific fields.

Biologische Aktivität

The compound 1,3-Dimethyl-1,3-diazinan-2-one; hydrogen peroxide; oxomolybdenum; pyridine, identified by CAS Number 128575-71-3, is a complex organometallic structure that combines elements of nitrogen, molybdenum, and hydrogen peroxide. This compound has garnered attention due to its potential biological activities and applications in various fields, including catalysis and environmental remediation. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and safety considerations.

| Property | Value |

|---|---|

| Molecular Formula | C11H17MoN3O6 |

| Molecular Weight | 383.229 g/mol |

| Density | Not Available |

| Melting Point | Decomposes |

| Solubility in Water | Insoluble |

| Flash Point | Not Applicable |

Mechanisms of Biological Activity

- Oxidative Stress Induction : The presence of hydrogen peroxide suggests that this compound may generate reactive oxygen species (ROS), which can lead to oxidative stress in biological systems. This property is significant as it can be leveraged for therapeutic applications, particularly in cancer treatment where ROS can induce apoptosis in malignant cells.

- Enzyme Mimicry : The molybdenum component may exhibit enzyme-like activity, particularly as a peroxidase mimic. This could facilitate various biochemical reactions, potentially including the degradation of harmful substances or the catalysis of organic reactions .

- Biodegradation Potential : Research indicates that compounds similar to this structure can enhance biodegradation processes. For instance, organometallic compounds have been shown to promote the breakdown of xenobiotic pollutants by microbial communities .

Case Study 1: Enzymatic Activity

A study demonstrated that molybdenum-based compounds exhibit catalytic properties similar to natural enzymes. In particular, they were effective in the degradation of organophosphorus pesticides through a mechanism involving the generation of free radicals . This suggests potential applications in environmental bioremediation.

Case Study 2: Antioxidant Activity

Research has shown that certain diazinan derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative damage in cellular models, indicating their potential use as therapeutic agents against oxidative stress-related diseases .

Case Study 3: Toxicological Assessment

Toxicological evaluations have indicated that while the compound exhibits beneficial properties, it also poses risks due to its irritative effects on skin and mucous membranes. It is classified as a strong oxidizer and requires careful handling to mitigate exposure risks .

Safety and Handling

Given its classification as a strong oxidizer and potential irritant, proper safety measures are crucial when handling this compound:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and protective clothing.

- Storage Conditions : Store in a cool, dry place away from reducing agents.

- Emergency Procedures : In case of exposure, rinse affected areas with water immediately and seek medical attention if irritation persists.

Eigenschaften

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIZQLXAXRBKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21MoN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.